molecular formula C8H3BrF3NO3 B6210095 1-(4-bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one CAS No. 2354279-49-3

1-(4-bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B6210095
CAS No.: 2354279-49-3
M. Wt: 298
InChI Key:
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Description

1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one is an organic compound with the molecular formula C8H4BrF3NO3 It is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

The synthesis of 1-(4-bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 4-bromo-3-nitrobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like pyridine to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds such as:

    4-Bromo-3-nitroacetophenone: Similar structure but lacks the trifluoromethyl group.

    4-Bromo-3-nitrophenylmethanol: Contains a hydroxyl group instead of the trifluoromethyl group.

    4-Bromo-3-nitrophenylacetic acid: Contains a carboxyl group instead of the trifluoromethyl group.

The presence of the trifluoromethyl group in this compound makes it unique, as it imparts distinct chemical and physical properties, such as increased stability and lipophilicity, compared to its analogs.

Properties

CAS No.

2354279-49-3

Molecular Formula

C8H3BrF3NO3

Molecular Weight

298

Purity

95

Origin of Product

United States

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